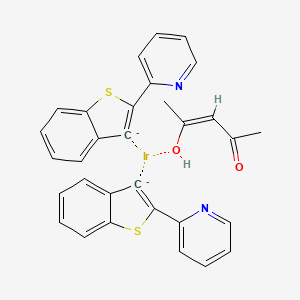
Acetylacetonates
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound are coordination complexes derived from the acetylacetonate anion (CH₃COCHCOCH₃⁻) and metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone that forms a six-membered chelate ring by binding through both oxygen atoms . These complexes are widely used in various fields due to their stability and solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the treatment of a metal salt with acetylacetone (CH₃COCH₂COCH₃) . The reaction can be represented as: [ M^{z+} + z \text{Hacac} \rightarrow M(\text{acac})_z + z \text{H}^+ ] where ( M ) is the metal ion and ( \text{Hacac} ) is acetylacetone . The addition of a base assists in the removal of a proton from acetylacetone, shifting the equilibrium in favor of the complex . Some complexes can also be prepared by metathesis using thallium acetylacetonate .
Industrial Production Methods
Industrial production methods for this compound often involve the reaction of metal hydroxides, hydrated oxides, or oxides with acetylacetone . This process is economical and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Acetylacetonates undergo various types of reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the metal center.
Reduction: Reduction reactions can lead to the formation of lower oxidation state complexes.
Substitution: Electrophilic substitution reactions can occur, where the acetylacetonate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents . The reaction conditions vary depending on the desired product and the metal center involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the metal center. For example, oxidation reactions can produce higher oxidation state complexes, while substitution reactions can yield mixed-ligand complexes .
Scientific Research Applications
Acetylacetonates have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in organic synthesis and as precursors for nanoparticle research.
Biology: Employed in the study of enzyme mimetics and as probes for biological systems.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized in polymer science, rubber technology, and as additives in plastics and paints.
Mechanism of Action
The mechanism of action of this compound involves the coordination of the acetylacetonate ligand to the metal center, forming a stable chelate ring . This coordination influences the reactivity and stability of the complex, allowing it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific metal center and the type of reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to this compound include other β-diketone complexes, such as trifluorothis compound and hexafluorothis compound . These compounds also form stable chelate rings with metal centers and have similar properties .
Uniqueness
This compound are unique due to their versatility and stability. They can form complexes with a wide range of metal ions and are soluble in organic solvents, making them suitable for various applications . Additionally, the ability to modify the acetylacetonate ligand by substituting different groups allows for the fine-tuning of the properties of the resulting complexes .
Properties
Molecular Formula |
C31H24IrN2O2S2-2 |
|---|---|
Molecular Weight |
712.9 g/mol |
IUPAC Name |
2-(3H-1-benzothiophen-3-id-2-yl)pyridine;(Z)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;1-4(6)3-5(2)7;/h2*1-8H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChI Key |
WXOPJWKCOZDBKM-DVACKJPTSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir] |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















